
1-sec-Butyl-3-nitrobenzene
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Overview
Description
1-sec-Butyl-3-nitrobenzene (CAS RN: 68459-81-4) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at position 3 and a sec-butyl (-CH(CH₂)CH₂CH₃) group at position 1. Its molecular formula is C₁₀H₁₃NO₂, with an average molecular mass of 179.219 g/mol . The sec-butyl substituent introduces steric hindrance due to its branched alkyl chain, while the nitro group imparts strong electron-withdrawing effects. This compound is used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where its substituent arrangement influences reactivity and solubility .
Preparation Methods
Chemical Reactions Analysis
1-sec-Butyl-3-nitrobenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-sec-Butyl-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-sec-butyl-3-nitrobenzene and related compounds:
Substituent Effects on Physical and Chemical Properties
Steric and Electronic Effects
- This compound : The sec-butyl group provides moderate steric hindrance, which may slow reaction kinetics compared to linear alkyl chains (e.g., ethyl). The nitro group deactivates the aromatic ring, making electrophilic substitutions challenging .
- 1-Ethyl-3-nitrobenzene : The linear ethyl chain offers minimal steric hindrance, enabling faster reactions but lower lipophilicity than sec/tert-butyl derivatives .
- 1-Chloro-3-nitrobenzene : The electron-withdrawing chloro group intensifies ring deactivation, making this compound less reactive toward electrophiles than alkyl-substituted analogs .
- 3-Nitroaniline: The electron-donating amino group activates the ring, contrasting sharply with the deactivating effects of nitro and chloro substituents .
Solubility and Boiling Points
- Alkyl Derivatives (sec/tert-butyl, ethyl): Increased alkyl chain length and branching enhance lipophilicity, improving solubility in nonpolar solvents. Expected boiling points follow the order: tert-butyl > sec-butyl > ethyl due to molecular weight and branching .
- 1-Chloro-3-nitrobenzene : Polar chloro and nitro groups increase solubility in polar aprotic solvents (e.g., DMSO) but reduce compatibility with hydrocarbons .
- 3-Nitroaniline: Hydrogen bonding via the amino group improves water solubility relative to nitroalkyl/chloro analogs .
Reactivity in Key Chemical Reactions
- Electrophilic Aromatic Substitution (EAS): Nitro and chloro groups direct incoming electrophiles to the meta position, but steric hindrance from sec/tert-butyl groups may limit substitution . In 3-nitroaniline, the amino group directs ortho/para substitution, demonstrating contrasting reactivity .
Properties
CAS No. |
68425-59-2 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-butan-2-yl-3-nitrobenzene |
InChI |
InChI=1S/C10H13NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
XOLORNDFLIOCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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